Product packaging for 2,4-Dimethylquinolin-6-ol(Cat. No.:CAS No. 64165-34-0)

2,4-Dimethylquinolin-6-ol

Cat. No.: B1659253
CAS No.: 64165-34-0
M. Wt: 173.21
InChI Key: HUQOZLOMZYAWGE-UHFFFAOYSA-N
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Description

2,4-Dimethylquinolin-6-ol (CAS 64165-34-0) is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . As a substituted quinoline, it serves as a valuable chemical intermediate and pharmacophore in scientific research . Quinoline derivatives are a significant class of nitrogen-containing heterocycles with broad application value across numerous fields . In medicinal chemistry, the quinoline scaffold is a privileged structure found in compounds with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties . Specifically, recent research into fluorinated quinoline analogs, which share a similar core structure, has demonstrated significant antifungal activity against various phytopathogenic fungi, highlighting the potential of this chemical class in agrochemical research . The structural motif of substituted quinolines is also investigated for its role in the development of new antibiotics, which is critical in the face of emerging antimicrobial resistance . The synthesis of complex quinoline-based compounds often leverages versatile building blocks like this compound, which can be used in multi-component reactions under mild, metal-free conditions to create novel molecular architectures for further study . This product is intended for research purposes as a key synthetic intermediate or standard in the discovery and development of new active molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1659253 2,4-Dimethylquinolin-6-ol CAS No. 64165-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)12-11-4-3-9(13)6-10(7)11/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQOZLOMZYAWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312302
Record name 2,4-Dimethyl-6-quinolinol
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64165-34-0
Record name 2,4-Dimethyl-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64165-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-6-quinolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dimethylquinolin 6 Ol and Its Analogs

Classical and Established Quinoline (B57606) Synthesis Approaches

The traditional methods for quinoline synthesis have been widely employed and are characterized by the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.

The Skraup-Doebner-Von Miller reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. wikipedia.orgiipseries.org For the synthesis of 2,4-Dimethylquinolin-6-ol, a plausible starting material would be p-aminophenol. In a modified Doebner-von Miller approach, p-aminophenol could be reacted with an α,β-unsaturated ketone, such as mesityl oxide (4-methyl-3-penten-2-one), which would provide the 2,4-dimethyl substitution pattern. The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid, and an oxidizing agent is required for the final aromatization step. smolecule.com

The mechanism is a subject of some debate but is generally believed to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. wikipedia.org A subsequent oxidation step yields the aromatic quinoline ring. A key challenge in the synthesis of specific isomers, such as this compound, is controlling the regioselectivity of the initial cyclization.

Reactant 1 Reactant 2 Catalyst/Reagents Product Key Features
p-AminophenolMesityl oxideH₂SO₄, Oxidizing agent (e.g., nitrobenzene)This compoundOne-pot synthesis; potential for regioselectivity issues.

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). wikipedia.org To synthesize this compound via this method, a suitable starting material would be 2-amino-5-hydroxyacetophenone, which would react with acetylacetone (B45752) (pentane-2,4-dione). The reaction is typically catalyzed by acids or bases. wikipedia.org

The mechanism proceeds through an initial aldol-type condensation to form a β-hydroxy ketone, which then undergoes cyclization via dehydration to form a dihydroquinoline intermediate. Subsequent aromatization, often through another dehydration step, yields the quinoline product. wikipedia.org A variety of catalysts have been employed to improve the efficiency and mildness of the Friedländer synthesis, including ionic liquids and solid acid catalysts. tandfonline.com

Reactant 1 Reactant 2 Catalyst Temperature Yield (%) Reference
2-Aminoacetophenone (B1585202)AcetylacetoneChloramine-T85°C95
2-Aminoaryl ketonesβ-Keto estersMontmorillonite K-10, Zeolite, nano-SZModerateGood tandfonline.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org To apply this to the synthesis of this compound, one would start with p-aminophenol and ethyl acetoacetate (B1235776). The reaction conditions, particularly temperature, determine the final product. At lower temperatures, kinetic control favors the formation of a 4-quinolone, while at higher temperatures, thermodynamic control can lead to a 2-quinolone (the Knorr synthesis). wikipedia.orgmdpi.com

The Pfitzinger reaction, a variation of the Friedländer synthesis, utilizes isatin (B1672199) or its derivatives, which are ring-opened under basic conditions to form a 2-aminophenylglyoxylate. This intermediate then reacts with a carbonyl compound to yield a quinoline-4-carboxylic acid. rsc.org Synthesis of 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid has been achieved using 5-methylisatin (B515603) and phenoxy acetone (B3395972) in the presence of potassium hydroxide. iipseries.org

Reactant 1 Reactant 2 Conditions Product Type Key Features
Anilineβ-KetoesterHigh Temperature (~250°C)4-HydroxyquinolineThermal cyclization is a key step.
Isatin derivativeCarbonyl compoundBasicQuinoline-4-carboxylic acidStarts from isatin, leads to a carboxylic acid derivative.

The Combs quinoline synthesis allows for the formation of 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org For the synthesis of this compound, p-aminophenol would be reacted with acetylacetone, typically in the presence of a strong acid like sulfuric acid. iipseries.org The mechanism involves the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone, followed by an acid-catalyzed intramolecular electrophilic attack on the aromatic ring and subsequent dehydration to form the quinoline. iipseries.org

A related approach involves the synthesis of diazenyl quinolines. This multi-step process begins with the diazotization of a primary aromatic amine, which is then coupled with acetylacetone. The resulting intermediate undergoes condensation and cyclization to form the quinoline ring.

Reactant 1 Reactant 2 Catalyst/Reagent Intermediate Final Product
p-Substituted anilineAcetylacetoneNaNO₂/HCl, then Acetylacetone(E)-3-((4-substitutedphenyl)diazenyl)pentane-2,4-dione(E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline

The conversion of a quinolinone (or dihydroquinolinone) to the corresponding quinolinol is a crucial aromatization step in many quinoline syntheses. This transformation can be achieved through several methods. One common approach involves the conversion of the quinolinone to a chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by hydrolysis of the chloro group to a hydroxyl group.

Alternatively, oxidative dehydrogenation can be employed to aromatize a dihydroquinoline or quinolinone precursor. nih.gov Various oxidizing agents can be used for this purpose. More recently, biocatalytic methods using enzymes like monoamine oxidase (MAO-N) have been developed for the aromatization of tetrahydroquinolines to quinolines under mild conditions. nih.gov These enzymatic methods are often favored for their green credentials and high selectivity. nih.gov

Starting Material Reagent/Catalyst Product Reaction Type
2,4-Dimethyl-6-quinolinone1. POCl₃ 2. H₂O/HydrolysisThis compoundChlorination followed by Hydrolysis
1,2,3,4-Tetrahydro-2,4-dimethylquinolin-6-olMonoamine Oxidase (MAO-N)This compoundBiocatalytic Aromatization

Advanced and Regioselective Synthesis Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for quinoline synthesis. These advanced strategies often employ catalytic systems to achieve high yields and regioselectivity under milder conditions.

Recent advancements in catalysis have provided new avenues for quinoline synthesis. Transition metal catalysts, including those based on palladium, copper, and iridium, have been utilized in various cyclization and annulation reactions to construct the quinoline core. rsc.orgorganic-chemistry.org For instance, copper-catalyzed cascade reactions have been developed for the one-pot synthesis of 2,4-disubstituted quinolines with excellent regioselectivity. rsc.org

Photocatalysis has also emerged as a powerful tool for quinoline synthesis. researchgate.net Visible-light-mediated reactions, often employing iridium or ruthenium photocatalysts, can drive the cyclization of precursors under mild and oxidant-free conditions. researchgate.netacs.org For example, the synthesis of 8-hydroxyquinoline (B1678124) has been achieved through a photocatalytic dehydrogenation oxidation reaction using a cobalt oxime chelate photocatalyst and eosin (B541160) Y as a photosensitizer. google.com Such methods offer a green alternative to traditional approaches that often require harsh reagents and high temperatures. These advanced catalytic systems could be adapted for the regioselective synthesis of this compound by carefully selecting the appropriate substituted starting materials.

Strategy Catalyst/Mediator Key Features Potential Application for this compound
Copper-Catalyzed Cascade AnnulationCopper(II) saltsOne-pot synthesis, high regioselectivityReaction of a suitable aminophenol with two equivalents of an alkyne ester.
Photocatalytic CyclizationIridium or Ruthenium photocatalystsMild, oxidant-free conditionsLight-mediated cyclization of a pre-formed vinylaniline derivative.
Photocatalytic DehydrogenationCobalt oxime chelate/Eosin YVisible light, green chemistryAromatization of a dihydro-2,4-dimethylquinolin-6-ol precursor.

Catalytic Processes for Enhanced Yield and Efficiency

The use of catalysts is central to modern organic synthesis for improving reaction rates and product yields. In the context of quinoline synthesis, various catalytic systems have been developed. Heterogeneous catalysts, such as zeolites, offer a green and efficient option. For instance, a one-step cyclization procedure using Hβ zeolite as a catalyst under solvent-free conditions has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This method is scalable and the catalyst can be recycled multiple times without significant loss of activity. rsc.org

Nanocatalysts also play a significant role. Zirconia/iron oxide magnetic nanoparticles (ZrO2/Fe3O4-MNPs) have been used to catalyze reactions between 2-aminoaryl ketones and various dicarbonyl compounds, including acetylacetone, to produce quinoline derivatives in moderate to high yields. nih.gov Similarly, iridium(III) complexes have been shown to be effective catalysts for producing quinoline derivatives from 2-amino alcohols and ketones under solvent-free conditions, operating through an acceptor-less dehydrogenative coupling (ADC) mechanism. rsc.org This approach is environmentally benign, producing only water and hydrogen gas as byproducts. rsc.org

Table 1: Overview of Catalytic Processes for Quinoline Synthesis

Catalyst System Precursors Key Features Reported Yields
Hβ Zeolite 2-Aminobenzophenones, Ketones Heterogeneous, Solvent-free, Reusable catalyst rsc.org Good to Excellent
ZrO2/Fe3O4-MNPs 2-Aminoaryl ketones, β-Diketones Heterogeneous, Reusable catalyst nih.gov 20-95% nih.gov
Cp*Ir(III) complexes 2-Amino alcohols, Ketones Homogeneous, Solvent-free, Acceptor-less dehydrogenative coupling rsc.org Good to Exceptional rsc.org
Metal Dodecyl Sulfates (e.g., Zr(DS)₄) o-Aminoaryl ketones, Ketones/β-Diketones Water as solvent, Reusable catalyst researchgate.net Good to High researchgate.net

Microwave-Assisted and Solvent-Free Synthetic Protocols

In pursuit of greener and more efficient chemical processes, microwave-assisted synthesis and solvent-free reaction conditions have become popular alternatives to conventional heating. oatext.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. oatext.commdpi.com

Several protocols for quinoline synthesis leverage these techniques. An efficient one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones uses SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or additional catalyst. core.ac.uk This method avoids the need for stringent experimental conditions and expensive catalysts. core.ac.uk Similarly, the reaction of 2-aminoacetophenone with various ketones can be achieved in the presence of caesium iodide under solvent-free thermal conditions, resulting in good yields and short reaction times. researchgate.net The development of solvent-free and catalyst-free conditions represents a significant advancement in environmentally friendly synthesis. jocpr.com A comparative analysis of conventional versus microwave-assisted synthesis for tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones highlights the advantages of the microwave approach, showing superior performance across several green chemistry metrics. nih.gov

Table 2: Green Metrics Comparison: Conventional vs. Microwave Synthesis

Green Metric Conventional Method Value Microwave Method Value Advantage
Reaction Time 10-12 hours 10-15 minutes Microwave nih.gov
Yield 80% 94% Microwave nih.gov
Process Mass Intensity (PMI) 13.93 1.95 Microwave nih.gov
E-factor 12.93 0.95 Microwave nih.gov
Reaction Mass Efficiency (RME) 80% 94% Microwave nih.gov

Data derived from the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, illustrating typical benefits of microwave-assisted protocols. nih.gov

MacMillan Photoredox Catalysis for Quinoline Core Construction

Photoredox catalysis has emerged as a powerful strategy in organic synthesis, using visible light to facilitate chemical reactions under exceptionally mild conditions. princeton.eduprinceton.edu This approach relies on photocatalysts, such as metal polypyridyl complexes or organic dyes, that convert light energy into chemical energy to generate reactive intermediates via single-electron transfer. princeton.edugrantome.com

While direct application to this compound is not explicitly detailed, the principles of MacMillan photoredox catalysis are highly relevant to the construction of the quinoline core. A key application is the activation of N-arylamines. princeton.edu In these processes, the excited photocatalyst oxidizes an amine to a reactive amine radical cation. princeton.edu Subsequent deprotonation and oxidation can generate an iminium ion, a key electrophilic intermediate for cyclization reactions that form heterocyclic cores like quinoline. princeton.edu

Furthermore, the combination of photoredox catalysis with other catalytic platforms, such as nickel catalysis, has unlocked novel reaction pathways. princeton.edugrantome.com This dual catalytic approach allows for the activation of otherwise benign organic compounds to participate in cross-coupling reactions, providing efficient access to high-value molecular scaffolds that are challenging to prepare via conventional methods. grantome.com These strategies offer a powerful toolkit for the construction of complex molecules, including functionalized quinoline derivatives.

Regioselective Functionalization of Quinoline Ring Systems

Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is a critical challenge in the synthesis of substituted quinolines. nih.gov Direct C-H functionalization via transition metal catalysis is a highly attractive strategy for its atom and step economy. mdpi.comnih.gov This approach allows for the introduction of a wide variety of functional groups at nearly all positions of the quinoline ring. mdpi.com

Various metal catalysts, including palladium, rhodium, and iron, have been employed to achieve site-selective functionalization. mdpi.comrsc.org For example, palladium-catalyzed C-2 arylation of quinoline N-oxides can be achieved with good regioselectivity. mdpi.com Similarly, rhodium(III) catalysts have been used for the regioselective functionalization of the C(sp³)–H bond of 8-methylquinolines. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome of these transformations. rsc.org

Magnesiation reactions also provide a versatile method for regioselective functionalization. By using a combination of bromine/magnesium exchange reactions and direct magnesiations with reagents like TMPMgCl·LiCl, it is possible to functionalize multiple positions on the quinoline ring in a controlled sequence (e.g., C4 > C3 > C2). acs.org

Table 3: Examples of Regioselective Functionalization Methods for Quinolines

Method Catalyst / Reagent Target Position(s) Functional Group Introduced
Oxidative Cross-Coupling Pd(OAc)₂ C2 (on N-Oxide) Heteroaryl mdpi.com
C-H Activation/Alkylation Rh(III)-catalyst C8-methyl group Alkyl rsc.org
Direct Magnesiation TMPMgCl·LiCl C4 Various electrophiles acs.org
Dearomative Hydroboration Phosphine-ligated boranes C5, C6 or C5, C8 Boryl nih.gov
Electrophilic Cyclization ICl, I₂, Br₂ C3 Halogen nih.gov

Precursors and Intermediate Compounds in this compound Synthesis

The structure of this compound dictates the choice of starting materials. The synthesis generally relies on classical condensation reactions that build the quinoline ring from simpler acyclic precursors.

Role of Substituted Anilines and Ketone Derivatives

The synthesis of quinolines frequently involves the condensation of anilines with carbonyl compounds. wikipedia.orgrsc.org The specific aniline precursor is chosen to incorporate the desired substituents on the benzene (B151609) portion of the quinoline ring. For this compound, the logical aniline precursor would be 4-aminophenol (B1666318) or a derivative thereof, which provides the hydroxyl group at the C6 position after cyclization.

The Combes quinoline synthesis, for example, involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to form the aromatic quinoline. wikipedia.org Other methods, such as the Friedländer synthesis, react an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, like a ketone. jocpr.com Multi-component reactions catalyzed by metals like iron(III) can also construct quinolines from anilines, aldehydes, and a third component like a nitroalkane. rsc.org

Utilization of Beta-Keto Esters and Acetylacetone Derivatives

The 2,4-disubstituted pattern of the pyridine (B92270) ring in this compound points directly to the use of a β-dicarbonyl compound as a key precursor. Acetylacetone (also known as pentane-2,4-dione) is the ideal precursor for introducing the methyl groups at the C2 and C4 positions. nih.gov

In the Combes synthesis, the reaction between an aniline and acetylacetone is catalyzed by a strong acid like sulfuric acid. wikipedia.org The aniline nitrogen first attacks one of the carbonyl groups of the acetylacetone, eventually forming an enamine intermediate after dehydration. wikipedia.org This enamine then cyclizes onto the aniline ring in the rate-determining step, followed by another dehydration step to yield the final 2,4-dimethylquinoline (B72138) product. wikipedia.org

β-Keto esters, such as ethyl acetoacetate, are also widely used precursors. nih.govnih.gov They can react with anilines in syntheses like the Conrad-Limpach reaction to form quinolin-4-one derivatives, or with o-aminoaryl ketones in the Friedländer synthesis. wikipedia.org The reaction of 2-amino-5-nitrobenzophenone (B23384) with acetylacetone or ethyl acetoacetate, for instance, is a documented pathway to produce functionalized quinolines. nih.gov These precursors are fundamental building blocks, providing the necessary carbon framework for the heterocyclic portion of the quinoline system.

Hydrazino Intermediates and their Transformations

The use of hydrazino intermediates represents a significant pathway in the synthesis of quinoline derivatives, including analogs of this compound. These intermediates are typically formed by the reaction of a suitably substituted quinoline with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of 4-hydrazinyl-7,8-dimethylquinolin-2-ol is achieved by refluxing 7,8-dimethylquinolin-2,4-diol with hydrazine hydrate in 2-methoxy ethanol (B145695). connectjournals.com This resulting hydrazinyl quinoline can then undergo a series of transformations to yield more complex heterocyclic systems.

One notable transformation is the cyclization with β-dicarbonyl compounds. For example, reacting 4-hydrazinyl-7,8-dimethylquinolin-2-ol with pentane-2,4-dione (acetylacetone) leads to the formation of a pyrazolyl-substituted quinoline, specifically 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol. connectjournals.com This reaction proceeds through the condensation of the hydrazino group with the diketone, followed by intramolecular cyclization and dehydration.

Furthermore, these hydrazino intermediates can be converted into hydrazones by reacting them with various aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol at reflux temperatures. connectjournals.com These hydrazones serve as versatile precursors for the synthesis of other fused heterocyclic systems. Another significant reaction involves the treatment of hydrazinyl quinolines with isocyanates or isothiocyanates in a solvent like tetrahydrofuran (B95107) to produce the corresponding ureas or thioureas. connectjournals.com

A particularly interesting transformation is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones when heated in pyridine. This process leads to the formation of complex pentacyclic structures, specifically pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, in good yields. jocpr.com The proposed mechanism for this transformation is a multi-step process involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions in a one-pot synthesis. jocpr.com The reaction is believed to start with a proton shift in the hydrazinyl quinolone, followed by reaction with another molecule of the starting material, elimination of a hydrazine molecule to form a dimerized hydrazone, and subsequent transformations leading to the final product. jocpr.com

Synthetic Route Optimization and Reaction Condition Analysis

The optimization of synthetic routes and a thorough analysis of reaction conditions are paramount in achieving high yields and purity of this compound and its analogs. Key factors include the development of efficient catalytic systems and understanding the influence of temperature, solvent, and stoichiometry.

Catalytic System Development and Mechanistic Insights

The synthesis of quinolines is often facilitated by catalysts, with both acid and base catalysis being common. The Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. wikipedia.orgsmolecule.comnih.gov This reaction can be catalyzed by a range of acids, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.orgsmolecule.com The mechanism can proceed through two primary pathways: an aldol (B89426) addition followed by dehydration and imine formation, or initial Schiff base formation followed by an intramolecular aldol reaction and elimination. wikipedia.org

The Doebner-von Miller reaction, another cornerstone of quinoline synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.org This reaction is effectively catalyzed by Lewis acids like tin tetrachloride and scandium(III) triflate, as well as Brønsted acids such as p-toluenesulfonic acid and perchloric acid. wikipedia.org A proposed mechanism involves a fragmentation-recombination pathway, highlighting the complexity of these "classical" reactions. wikipedia.org

Modern advancements have introduced more sophisticated catalytic systems. For instance, a patent describes an improved process for synthesizing quinoline derivatives, including 4,6-dimethylquinoline, using a dual catalyst system of ferric chloride supported on silica (B1680970) (silferc) and zinc chloride in a one-pot reaction. google.com Nanocatalysts are also emerging as a green alternative, with systems like nanomaterial IRMOF-3/PSTA/Cu being used for the synthesis of quinoline derivatives in excellent yields under relatively mild conditions.

The table below summarizes various catalytic systems employed in the synthesis of quinoline derivatives, which could be applicable to the synthesis of this compound.

Catalyst SystemReaction TypeKey AdvantagesReference
Trifluoroacetic acid, p-toluenesulfonic acid, Iodine, Lewis acidsFriedländer SynthesisVersatile for various substituted quinolines. wikipedia.org, smolecule.com
Tin tetrachloride, Scandium(III) triflate, p-toluenesulfonic acidDoebner-von Miller ReactionEffective for reactions of anilines with α,β-unsaturated carbonyls. wikipedia.org
Ferric chloride on silica (silferc) and Zinc chlorideOne-pot quinoline synthesisImproved and economical process. google.com
Nanomaterial IRMOF-3/PSTA/CuMulticomponent reactionHigh yields, mild conditions, green chemistry approach.
Silica chlorideCombes, Knorr, Doebner-von Miller, Skraup SynthesesHeterogeneous, cost-effective, excellent yields, short reaction times. jocpr.com

Influence of Temperature, Solvent Systems, and Stoichiometric Ratios on Reaction Outcomes

The outcome of quinoline synthesis is highly sensitive to reaction parameters such as temperature, the choice of solvent, and the stoichiometric ratios of reactants. For example, in the Friedländer synthesis of a related compound, 5,7-Dimethylquinolin-6-ol, the reaction of 2-amino-4,6-dimethylphenol (B145764) with ethyl acetoacetate is typically conducted in ethanol or acetic acid at temperatures ranging from 80–100°C for 6–12 hours. Microwave-assisted synthesis has been shown to dramatically reduce reaction times; for instance, the synthesis of quinoline derivatives can be completed in just 5 minutes at 160°C in acetic acid. smolecule.com

The choice of solvent can significantly impact yield and selectivity. In some cases, solvent-free conditions have been found to provide the best yields. The use of greener solvents like water or deep eutectic solvents is also being explored to develop more environmentally benign synthetic protocols. For instance, the Pfitzinger reaction of isatin with enaminones to produce quinoline-4-carboxylic acids can be effectively carried out in water.

Stoichiometric control is also crucial. In the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an arylamine, pyruvic acid, and an aldehyde, using freshly distilled pyruvic acid can lead to a significant improvement in yield. thieme-connect.de In the synthesis of 4,6-dimethylquinoline, a patent describes a process where a stirred solution of 4-methylaniline in acetic acid is reacted with ferric chloride on silica, followed by the addition of anhydrous zinc chloride, with the reaction mixture being heated to 70-75°C. google.com

The following table illustrates the effect of different reaction conditions on the synthesis of quinoline derivatives, providing a general guide for the synthesis of this compound.

Reaction TypeTemperatureSolventKey Outcome/ObservationReference
Friedländer Synthesis (Conventional)80-100°CEthanol or Acetic AcidStandard conditions for good yields of substituted quinolin-6-ols.
Friedländer Synthesis (Microwave)160°CAcetic AcidReaction time reduced to 5 minutes. smolecule.com
Doebner-von Miller SynthesisReflux-Use of silica chloride as a catalyst enhances efficiency. jocpr.com
Pfitzinger Reaction-WaterDemonstrates the feasibility of green solvents.
One-pot quinoline synthesis70-75°CAcetic AcidOptimized temperature for the dual catalyst system. google.com

Stereochemical Control and Regioselectivity in Quinoline Cyclizations

Stereochemical control and regioselectivity are critical aspects of quinoline synthesis, particularly when creating complex, poly-substituted derivatives. The regioselectivity of the Friedländer synthesis, for example, is generally high, allowing for the predictable placement of substituents on the quinoline core. smolecule.com The reaction between a 2-aminoaryl ketone and an unsymmetrical ketone can, in principle, lead to two different regioisomers, but often one is formed preferentially.

In the Doebner-von Miller reaction, the substitution pattern of the final quinoline product is determined by the structure of the α,β-unsaturated carbonyl compound. This allows for the selective introduction of substituents at specific positions. For the synthesis of this compound, a plausible Doebner-von Miller approach would involve the reaction of 4-aminophenol with crotonaldehyde, which would be expected to yield 6-hydroxy-4-methylquinoline, followed by a subsequent methylation step. Alternatively, starting with 4-amino-3-methylphenol (B1666317) could potentially lead to the desired 2,4-dimethyl substitution pattern in a one-pot reaction with a suitable α,β-unsaturated ketone.

The Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone followed by acid-catalyzed cyclization, is another important reaction where regioselectivity is a key consideration. The reaction of an aniline with an unsymmetrical β-diketone can lead to two possible Schiff base intermediates, which can then cyclize to form different regioisomeric quinolines. The reaction conditions, particularly the nature of the acid catalyst, can influence the regiochemical outcome.

While the synthesis of achiral molecules like this compound does not directly involve stereochemical control, the principles are crucial for the synthesis of chiral quinoline analogs. Asymmetric Friedländer reactions have been developed to produce chiral quinolines, which are important for applications in medicinal chemistry and asymmetric catalysis. These reactions often employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers.

The following table summarizes key aspects of regioselectivity in classical quinoline syntheses.

Synthetic MethodReactantsRegiochemical ConsiderationReference
Friedländer Synthesis2-aminoaryl ketone + unsymmetrical ketoneGenerally high, determined by the site of enolate formation on the unsymmetrical ketone. smolecule.com
Doebner-von Miller ReactionAniline + α,β-unsaturated carbonylSubstitution pattern on the quinoline ring is dictated by the structure of the α,β-unsaturated carbonyl. smolecule.com
Combes SynthesisAniline + unsymmetrical β-diketoneCan lead to a mixture of regioisomers depending on the initial Schiff base formation and cyclization conditions. iipseries.org

Chemical Reactivity and Derivatization Strategies of 2,4 Dimethylquinolin 6 Ol

Electrophilic Substitution Reactions on the Quinoline (B57606) Aromatic Ring

The quinoline ring system, while aromatic, exhibits differential reactivity in its two fused rings towards electrophiles. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions preferentially occur on the benzene (B151609) ring. In the case of 2,4-dimethylquinolin-6-ol, the presence of the electron-donating hydroxyl group at the 6-position and the methyl groups at the 2- and 4-positions further activates the benzene ring, directing incoming electrophiles to the available positions.

Common electrophilic substitution reactions for quinoline derivatives include halogenation, nitration, and sulfonation. For instance, the nitration of 2-hydroxy-4,6-dimethylquinoline has been reported, demonstrating the susceptibility of the activated benzene ring to electrophilic attack. byjus.com The positions of substitution are governed by the directing effects of the existing substituents. The hydroxyl group at C-6 is a strong activating group and an ortho-, para-director, while the methyl groups also contribute to the activation of the ring. Therefore, electrophilic substitution is anticipated to occur at the positions ortho and para to the hydroxyl group, namely C-5 and C-7.

Reaction Reagents Expected Products
HalogenationX₂, Lewis Acid (e.g., FeX₃)5-Halo- and 7-Halo-2,4-dimethylquinolin-6-ol
NitrationHNO₃, H₂SO₄5-Nitro- and 7-Nitro-2,4-dimethylquinolin-6-ol
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and this compound-7-sulfonic acid

Nucleophilic Substitution Reactions and Replacement of Halogen Atoms

Nucleophilic substitution on the quinoline ring predominantly occurs on the pyridine moiety, specifically at the C-2 and C-4 positions, which are electron-deficient. For this compound itself, direct nucleophilic substitution is not a common reaction pathway. However, if a halogen atom is introduced onto the quinoline ring, particularly on the benzene ring through electrophilic substitution, its replacement by a nucleophile can be challenging.

Conversely, if a halogen atom were present at the C-2 or C-4 position, it would be susceptible to nucleophilic displacement. In the context of this compound, derivatization to introduce a leaving group at these positions would be necessary to facilitate nucleophilic attack. The reactivity of halogenated quinolines towards nucleophiles is a well-established area of quinoline chemistry, enabling the introduction of a wide variety of functional groups.

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system exhibits notable stability towards oxidative degradation. However, under forcing conditions with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), the electron-rich benzene ring can be cleaved. researchgate.netyoutube.comresearchgate.net For this compound, the presence of the activating hydroxyl and methyl groups would likely make the benzene ring even more susceptible to oxidative cleavage compared to unsubstituted quinoline.

Reduction of the quinoline ring can be achieved with various reagents, and selective reduction of either the pyridine or the benzene ring is possible. Catalytic hydrogenation, for example, can lead to the reduction of the pyridine ring to afford a tetrahydroquinoline derivative. mdpi.comnih.gov The specific outcome of the reduction is dependent on the catalyst, solvent, and reaction conditions. The reduction of the benzene ring is generally more difficult to achieve.

Transformation Reagents and Conditions Expected Product
OxidationKMnO₄, heatCleavage of the benzene ring
Reduction (Pyridine Ring)H₂, Pd/C or PtO₂2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Functionalization at Methyl and Hydroxyl Positions

The methyl and hydroxyl groups of this compound provide versatile handles for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group at the 6-position behaves as a typical phenol (B47542) and can readily undergo esterification and etherification reactions. Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.comcommonorganicchemistry.com This reaction leads to the formation of the corresponding ester derivatives, which can have altered physical, chemical, and biological properties.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through methods such as the Williamson ether synthesis. byjus.commasterorganicchemistry.comchemistrytalk.orgkhanacademy.orgwikipedia.org This involves deprotonating the hydroxyl group with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. A patent describing the synthesis of 2,4-dimethyl-6-ethoxyquinoline illustrates a practical application of this reaction.

Reaction Reagents Product Type
EsterificationAcyl chloride, Pyridine6-Acyloxy-2,4-dimethylquinoline
Etherification (Williamson)1. NaH or K₂CO₃2. Alkyl halide6-Alkoxy-2,4-dimethylquinoline

Modification of Methyl Groups via Side-Chain Reactions

The methyl groups at the C-2 and C-4 positions of the quinoline ring are activated due to their attachment to the heterocyclic system and can participate in a variety of side-chain reactions. A common reaction of 2-methylquinolines is their condensation with aldehydes, such as benzaldehyde, in the presence of a dehydrating agent like acetic anhydride. rsc.org This reaction proceeds through a reactive methylene (B1212753) intermediate to form a styrylquinoline derivative.

Another important reaction for the functionalization of activated methyl groups is the Mannich reaction. This involves the aminoalkylation of the methyl group with formaldehyde (B43269) and a secondary amine, leading to the formation of a Mannich base. wikipedia.orgadichemistry.comorganic-chemistry.orgchemistrysteps.comthieme-connect.de These bases are valuable synthetic intermediates that can be further elaborated.

Reaction Reagents Product Type
CondensationAromatic aldehyde, Acetic anhydride2-Styryl-4-methylquinolin-6-ol
Mannich ReactionFormaldehyde, Secondary amine, Acid catalyst2-(β-Aminoethyl)-4-methylquinolin-6-ol

Intramolecular Cyclization and Annulation to Form Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The existing functional groups can be utilized to construct new rings onto the quinoline core. For example, the hydroxyl group and an adjacent ring position can be involved in the formation of a new heterocyclic ring, such as a furan (B31954) or pyran ring.

The synthesis of pyrano[3,2-c]quinoline derivatives has been achieved through a one-pot multicomponent condensation reaction involving a 2,4-dihydroxyquinoline, an aromatic aldehyde, and malononitrile. nih.gov This type of reaction highlights the potential for this compound to participate in similar cyclization reactions to form fused systems. Additionally, furoquinolone structures, which are found in some natural products, can be synthesized from appropriately substituted quinolone precursors. nih.gov These annulation strategies are powerful tools for the generation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Development of Complex Quinoline-Based Chemical Architectures

The strategic derivatization of this compound serves as a foundational approach for the construction of intricate, multi-ring systems. The inherent reactivity of the hydroxyl group and the quinoline core allows for the application of various synthetic methodologies to build fused heterocyclic structures, such as pyranoquinolines and furoquinolines. These complex architectures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

One of the most prominent strategies for elaborating the this compound scaffold is through the construction of an additional pyranone ring, leading to the formation of pyranoquinoline derivatives. A classic and effective method for achieving this is the Pechmann condensation. This reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester. In the context of this compound, its phenolic hydroxyl group can react with a suitable β-ketoester, such as ethyl acetoacetate (B1235776), to yield a fused pyranone ring. The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the activated quinoline ring and subsequent dehydration.

While direct experimental data for the Pechmann reaction on this compound is not extensively documented in readily available literature, the reaction is a well-established method for the synthesis of coumarins (benzopyran-2-ones) from a wide array of phenols. The general applicability of this reaction suggests its potential for the synthesis of 4,8,10-trimethyl-2H-pyrano[3,2-g]quinolin-2-one from this compound and ethyl acetoacetate.

A variety of catalysts can be employed for the Pechmann condensation, ranging from strong protic acids like sulfuric acid to solid acid catalysts, which offer environmental benefits. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Phenolic Substrateβ-KetoesterCatalystProductYield (%)
ResorcinolEthyl acetoacetateSulfuric Acid7-Hydroxy-4-methylcoumarinGood
PhloroglucinolEthyl acetoacetateSulfamic Acid5,7-Dihydroxy-4-methylcoumarin88
m-AminophenolEthyl acetoacetateInCl₃7-Amino-4-methylcoumarin92

Beyond the Pechmann condensation, modern synthetic methods offer alternative routes to pyranoquinoline architectures. For instance, acid-catalyzed tandem reactions of hydroxyquinolines with propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones. This methodology involves the formation of an allenyl intermediate followed by an intramolecular cyclization.

Furthermore, the development of complex quinoline-based structures can be achieved through the synthesis of furoquinolines. The reaction of a hydroxyquinoline with acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to the formation of a fused furan ring. This type of reaction often proceeds through a Michael addition of the hydroxyl group to the activated alkyne, followed by cyclization.

The following table summarizes the synthesis of various pyranoquinoline derivatives from different starting materials, illustrating the versatility of these synthetic approaches.

Starting MaterialReagentsProductYield (%)
4-Hydroxy-1-methylquinolin-2(1H)-one1,1-Diphenylprop-2-yn-1-ol, Yb(OTf)₃6-Methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one54
4-Hydroxy-1-methylquinolin-2(1H)-one1-(p-Tolyl)-1-phenylprop-2-yn-1-ol, Yb(OTf)₃6-Methyl-2-phenyl-2-(p-tolyl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one68
2,4-Dihydroxy-1-methylquinolineMalononitrile, various aromatic aldehydes2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile67-93

These examples, while not starting directly from this compound, highlight the synthetic potential of the hydroxyl group on the quinoline scaffold for the construction of more complex, fused heterocyclic systems. The application of these and other modern synthetic methodologies to this compound is a promising avenue for the discovery of novel compounds with unique chemical and biological properties.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethylquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Through a series of one- and two-dimensional experiments, the complete carbon framework and proton placements of 2,4-Dimethylquinolin-6-ol can be unambiguously determined.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, number, and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, the two methyl groups, the lone vinylic proton, and the hydroxyl proton.

The protons on the phenolic ring (H5, H7, and H8) form a distinct pattern. The hydroxyl group at C6 strongly influences their chemical shifts. H5 and H7, being ortho and para to the electron-donating hydroxyl group, are expected to be shifted upfield compared to a non-substituted quinoline (B57606). H8, being meta, is less affected. The coupling between these adjacent protons (H7 and H8) would result in doublets.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on structure and typical chemical shifts for quinoline and phenol (B47542) derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH ~9.5 broad singlet -
H8 ~7.8 doublet ~8.5
H5 ~7.3 doublet ~2.5
H7 ~7.2 doublet of doublets ~8.5, 2.5
H3 ~6.9 singlet -
C4-CH₃ ~2.6 singlet -

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, with its 11 carbon atoms, the spectrum is expected to display 11 distinct signals under typical conditions, confirming the molecular asymmetry.

The chemical shifts are indicative of the carbon type (aromatic, vinylic, methyl) and its electronic environment. The carbon bearing the hydroxyl group (C6) would appear significantly downfield in the aromatic region (around 155 ppm). The other aromatic carbons would resonate between 110 and 150 ppm. The two methyl carbons would be found in the upfield region of the spectrum (typically 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on established substituent effects on quinoline and benzene rings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
C2 ~158 Quaternary (C)
C6 ~155 Quaternary (C)
C4 ~145 Quaternary (C)
C8a ~144 Quaternary (C)
C8 ~130 CH
C4a ~128 Quaternary (C)
C5 ~122 CH
C3 ~121 CH
C7 ~118 CH
C4-CH₃ ~24 CH₃

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a key correlation would be observed between the H7 and H8 protons on the benzene ring, confirming their adjacency. The absence of other correlations for the singlets (H3, C2-CH₃, C4-CH₃) would confirm their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of protonated carbons. For instance, the proton signal at ~7.8 ppm (H8) would show a correlation to the carbon signal at ~130 ppm (C8), and the methyl proton signals would correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (two to three bonds) between protons and carbons, which helps to connect the different fragments of the molecule. columbia.edusdsu.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the C2-CH₃ protons to the C2 and C3 carbons.

Correlations from the C4-CH₃ protons to the C4, C3, and C4a carbons.

Correlation from the H3 proton to the C2, C4, and C4a carbons, confirming the connectivity of the pyridine ring.

Correlations from the H5 proton to C4, C6, and C8a, linking the two rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₁H₁₁NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. nih.gov

Molecular Formula: C₁₁H₁₁NO

Calculated Exact Mass: 173.0841 g/mol

Expected HRMS Result ([M+H]⁺): 174.0919

An observed m/z value matching this calculated mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is highly effective for analyzing volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the gas chromatograph first separates the compound from any impurities, starting materials, or reaction byproducts. mdpi.com The retention time (the time it takes for the compound to pass through the GC column) is a characteristic property under specific analytical conditions. After separation, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. This fragmentation pattern acts as a molecular fingerprint that can be used for identification by comparing it to spectral libraries.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity Description
173 [C₁₁H₁₁NO]⁺ Molecular Ion (M⁺)
158 [M - CH₃]⁺ Loss of a methyl group
145 [M - CO]⁺ Loss of carbon monoxide from the phenol ring

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining the mass spectrum of non-volatile and thermally labile organic compounds. In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process leads to the desorption of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ from the matrix, which are then analyzed by the mass spectrometer.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy provides insights into the bonding and functional groups present in a molecule by probing its vibrational energy levels.

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic quinoline ring would appear in the 2850-3100 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹), providing further structural information. The study of other quinoline derivatives has shown characteristic bands in the fingerprint region that are highly specific to the molecule. nih.gov

Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)3200-3600 (broad)
Aromatic C-H StretchQuinoline Ring3000-3100
Aliphatic C-H StretchMethyl (-CH₃)2850-2970
C=C and C=N StretchQuinoline Ring1450-1650
C-O StretchPhenolic Hydroxyl1200-1260
C-H BendingAromatic and AliphaticBelow 1500

Raman Spectroscopy for Molecular Vibrations (General Technique)

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser. researchgate.netwcupa.edu When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). cnr.itresearchgate.netwcupa.edu This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

A key difference between IR and Raman spectroscopy lies in the selection rules. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule, whereas it is IR active if it involves a change in the dipole moment. This often means that symmetric vibrations and bonds involving non-polar groups are more intense in Raman spectra, while asymmetric vibrations and polar functional groups are stronger in IR spectra.

For this compound, Raman spectroscopy would provide valuable information about the vibrations of the quinoline ring system and the methyl groups. The aromatic ring stretching and breathing modes are typically strong in Raman spectra. The C-C and C=N stretching vibrations of the quinoline core would give rise to characteristic Raman bands. The symmetric C-H stretching of the methyl groups would also be observable. By combining the information from both FTIR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its structural confirmation and the study of intermolecular interactions. The analysis of Raman spectra of various quinoline derivatives has demonstrated its utility in characterizing their vibrational properties. nih.gov

Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Ring Breathing/StretchingQuinoline Ring1000-1600
C-H Stretch (Aromatic)Quinoline Ring3000-3100
C-H Stretch (Aliphatic)Methyl (-CH₃)2850-2970
C-O StretchPhenolic Hydroxyl1200-1300
O-H BendHydroxyl (-OH)1300-1450

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy probes the electronic energy levels of a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organic molecules with conjugated π-systems, such as this compound, the most common electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The quinoline ring system gives rise to characteristic π → π* transitions. The presence of the hydroxyl and dimethyl substituents, which are electron-donating groups, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted quinoline. The nitrogen atom in the quinoline ring has a non-bonding pair of electrons, which can undergo an n → π* transition, typically appearing as a weaker absorption band at a longer wavelength than the π → π* transitions. Studies on various quinoline derivatives have shown that their absorption spectra are characterized by strong peaks in the 249–267 nm range. researchgate.net The absorption spectrum of quinoline in the gas phase has been extensively studied, revealing numerous sharp and broad spectral features. nih.gov

Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Electronic TransitionChromophoreExpected Wavelength Range (nm)
π → πQuinoline Ring200-350
n → πNitrogen Lone Pair>300

Photoemission Spectroscopy (Valence and Core Level XPS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Valence Level XPS: The valence band spectrum provides information about the molecular orbitals of the compound. For this compound, the valence band spectrum would be composed of contributions from the π and σ orbitals of the quinoline ring, the methyl groups, and the hydroxyl group. The highest occupied molecular orbital (HOMO) would be of particular interest as it is involved in the chemical reactivity of the molecule. Studies on quinoline have identified the first low-energy electronic band at 8.63 eV, corresponding to the HOMO (π5) ionization. cnr.it

Core Level XPS: Core level spectra provide information about the elemental composition and the chemical environment of each element. For this compound, one would expect to observe core level peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energy of these core level electrons is sensitive to the local chemical environment.

C 1s Spectrum: The C 1s spectrum would be complex, with multiple peaks corresponding to the different types of carbon atoms in the molecule. The carbon atoms of the quinoline ring would have different binding energies depending on their proximity to the nitrogen and hydroxyl groups. The carbon atoms of the methyl groups would have a distinct binding energy. The carbon atom attached to the hydroxyl group would exhibit a chemical shift to a higher binding energy. The carbon core-level spectrum of quinoline shows three distinct features at approximately 291.15, 290.65, and 290.32 eV. cnr.it

O 1s Spectrum: The O 1s spectrum would exhibit a peak corresponding to the oxygen atom of the hydroxyl group.

By analyzing the binding energies and the relative intensities of these core level peaks, it is possible to gain detailed insights into the electronic structure and chemical bonding within the this compound molecule.

Expected Core Level Binding Energies for this compound

ElementCore LevelExpected Binding Energy Range (eV)Notes
CarbonC 1s284 - 288Multiple peaks due to different chemical environments (aromatic, aliphatic, C-O).
NitrogenN 1s399 - 401Single peak for the quinoline nitrogen.
OxygenO 1s532 - 534Single peak for the hydroxyl oxygen.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique requires a high-quality single crystal of the compound. The analysis of quinoline derivatives by SCXRD reveals crucial details about their molecular conformation and packing in the crystal lattice.

For instance, the analysis of two new quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, showed that both crystallize in the monoclinic P21/n space group. eurjchem.com The dihedral angles between the benzene and quinoline rings were determined to be 117.7(2)° and 117.4(2)°, respectively. eurjchem.com In the case of the chloro-derivative, C-H···O intermolecular interactions were found to connect the molecules within the crystal lattice. eurjchem.com

Another example is the structural elucidation of N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, which was confirmed by X-ray diffraction analysis. This study revealed a cis conformation of the amide bond, stabilized by two intramolecular hydrogen bonds. In the co-crystal of 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate with N,N-dimethylpyridin-4-amine, intramolecular O—H⋯N hydrogen bonds are present. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would be expected to provide precise coordinates of each atom, defining the planarity of the quinoline ring system and the orientation of the methyl and hydroxyl substituents. A key feature to investigate would be the presence of intermolecular hydrogen bonding involving the hydroxyl group at the 6-position, which would significantly influence the crystal packing. The data would also reveal any π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 1: Representative Single-Crystal X-ray Diffraction Data for Quinoline Derivatives

CompoundCrystal SystemSpace GroupKey Structural Features
5-nitroquinolin-8-yl-3-bromobenzoateMonoclinicP21/nDihedral angle of 117.7(2)° between rings. eurjchem.com
5-nitroquinolin-8-yl-3-chlorobenzoateMonoclinicP21/nDihedral angle of 117.4(2)°; C-H···O interactions. eurjchem.com
4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amineMonoclinicPcIntramolecular O—H⋯N hydrogen bonds. nih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and study polymorphism. americanpharmaceuticalreview.comnih.gov Unlike SCXRD, PXRD can be performed on polycrystalline powders. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

The PXRD patterns for two N-substituted tetrahydroquinolines, N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] and N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline], were reported to be monoclinic with the space group P21/n. cambridge.orgcambridge.org Similarly, the analysis of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline showed it to crystallize in a monoclinic system with the same P21/n space group. researchgate.net For derivatives of 5,8-quinolinedione, PXRD was used to determine the crystallite size, which was found to depend on the substitution pattern. mdpi.com

For this compound, PXRD would be instrumental in routine identification and quality control. Furthermore, it would be the primary tool for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and PXRD is essential for their characterization. The diffraction pattern of this compound would be characterized by a series of peaks at specific 2θ angles, with the intensity and position of these peaks being unique to its crystalline structure.

Table 2: Representative Powder X-ray Diffraction Data for Quinoline Derivatives

CompoundCrystal SystemSpace GroupUnit Cell Parameters
N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline]MonoclinicP21/na=1.4471(3) nm, b=0.9600(4) nm, c=1.1948(3) nm, β=93.21(2)° cambridge.orgcambridge.org
N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline]MonoclinicP21/na=1.4487(3) nm, b=0.9878(2) nm, c=1.1390(2) nm, β=91.66(2)° cambridge.orgcambridge.org
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinolineMonoclinicP21/na= 20.795 (8) Å, b= 7.484 (2) Å, c= 10.787 (2) Å, β= 93.96° (2) researchgate.net

Electrochemical Characterization of Quinoline Derivatives

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules. These techniques can provide information about oxidation and reduction potentials, the stability of redox species, and the mechanisms of electron transfer reactions.

The electrochemical properties of quinoline derivatives are strongly influenced by their substituents. For example, a study on 8-hydroxy-quinoline-5-carbaldehyde and its derivatives found a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. nih.gov It was observed that the presence of a methyl group facilitates oxidation, while the reduction potential becomes more negative compared to the non-methylated structure. nih.gov

The hydroxyl group in hydroxylated quinolines is expected to play a significant role in their electrochemical behavior. The degradation of quinoline through an electro-Fenton process was shown to proceed via the formation of hydroxylated and chlorinated derivatives. semanticscholar.org The antioxidant activity of 4-thiosubstituted quinoline derivatives has been investigated using impulse voltammetry, demonstrating their effectiveness as traps for free radicals like hydroxyl and superoxide (B77818) anions. biointerfaceresearch.com

For this compound, electrochemical characterization would likely reveal an oxidation process associated with the phenolic hydroxyl group. The potential at which this oxidation occurs would be influenced by the electron-donating nature of the two methyl groups on the quinoline ring. Cyclic voltammetry experiments could be used to determine the oxidation potential, assess the reversibility of the electron transfer, and investigate the stability of the resulting radical species. The electrochemical behavior would also be indicative of its potential antioxidant properties.

Table 3: Summary of Electrochemical Studies on Quinoline Derivatives

Quinoline Derivative TypeElectrochemical TechniqueKey Findings
8-hydroxy-quinoline-5-carbaldehydesCyclic VoltammetryMethyl groups facilitate oxidation and lead to more negative reduction potentials. nih.gov
4-thiosubstituted quinolinesImpulse VoltammetryEffective as hydroxyl and superoxide radical traps. biointerfaceresearch.com
QuinolineElectro-Fenton ProcessDegradation proceeds through the formation of hydroxylated intermediates. semanticscholar.org
Various quinoline derivativesNot specifiedComplexes with copper salts show catecholase activity. mdpi.com

Computational and Theoretical Chemistry Studies of 2,4 Dimethylquinolin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Dimethylquinolin-6-ol at the atomic level. These methods provide a framework for predicting molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometrical Optimization and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org For quinoline (B57606) and its derivatives, DFT calculations, particularly with the B3LYP functional and basis sets like 6-31G* or 6-31+G(d,p), are employed to determine optimized geometries and various molecular properties. researchgate.netscirp.org This includes the calculation of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. scirp.org

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For quinoline derivatives, these calculations can predict how different substituents affect the electronic properties and, consequently, the reactivity of the molecule. researchgate.net

Furthermore, DFT can be utilized to compute thermodynamic parameters, which are crucial for understanding the stability and behavior of the molecule under various conditions. scirp.org The accuracy of these calculations allows for a reliable prediction of molecular behavior, which can be in good agreement with experimental data. scirp.orgnih.gov

Table 1: Selected DFT-Calculated Molecular Properties of Quinoline Derivatives

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.
Energy Gap (Eg) The difference in energy between the HOMO and LUMO. A key indicator of chemical reactivity. researchgate.net

| Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |

This table is illustrative and specific values for this compound would require dedicated calculations.

Semi-Empirical Methods (e.g., PM3, Austin Method 1) for Electronic and Structural Analysis

Semi-empirical methods, such as PM3 (Parametric Method 3) and AM1 (Austin Model 1), offer a computationally less expensive alternative to ab initio methods like DFT for studying molecular systems. uni-muenchen.dersc.org These methods are derived from Hartree-Fock theory but include empirical parameters to simplify calculations, making them suitable for larger molecules or for preliminary analyses. uni-muenchen.dersc.org

AM1, developed by Michael Dewar and his team, improves upon earlier methods by modifying the treatment of core-core repulsion, which enhances the prediction of molecular geometries and heats of formation. wikipedia.org PM3 is a reparameterization of AM1 and is known for its accuracy in predicting various molecular properties. ucsb.edunih.gov Both methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de

These semi-empirical methods can be used for the geometrical optimization of molecules like this compound and for calculating electronic properties such as heats of formation. researchgate.net While generally less accurate than DFT, they can provide valuable qualitative insights and trends in molecular structure and reactivity, especially in comparative studies of a series of related compounds. researchgate.net

Table 2: Comparison of Semi-Empirical Methods

Method Basis of Approximation Key Features Common Applications
AM1 NDDO Improved core-core repulsion term. wikipedia.org Geometrical optimization, heats of formation.

| PM3 | NDDO | Reparameterization of AM1. nih.gov | Electronic and structural analysis of organic molecules. |

Green's Function Methods for Ionization Potentials and Photoelectron Spectra (e.g., Outer Valence Green's Function, OVGF)

Green's function methods, such as the Outer Valence Green's Function (OVGF) approach, are powerful theoretical tools for the direct calculation of ionization potentials (IPs) and electron affinities. researchgate.net These methods are part of electron propagator theory and provide a more direct route to these properties compared to methods that rely on the energy difference between the neutral and ionized states. researchgate.net

The OVGF method is particularly useful for calculating the IPs of the outer valence electrons, which are crucial for understanding the molecule's electronic structure and its interaction with light, as observed in photoelectron spectroscopy. researchgate.net The results from OVGF calculations can be compared with experimental photoelectron spectra to validate the theoretical model and to aid in the assignment of spectral features to specific molecular orbitals.

The G0W0 approximation is another advanced Green's function-based method that can be used to compute IPs. arxiv.org The accuracy of these calculations can be influenced by the choice of the starting point, for instance, using results from DFT calculations with different functionals. arxiv.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and dynamic behavior. nih.gov By simulating the molecule in different environments, such as in a vacuum or in a solvent, it is possible to explore the accessible conformations and the transitions between them. nih.gov

Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. This is particularly important for flexible molecules, as their biological activity or chemical reactivity can be dependent on their conformation. researchgate.net MD simulations can be used to sample the conformational space of a molecule and to construct a free energy landscape, which maps the relative stabilities of different conformations. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, providing detailed information that is often difficult to obtain experimentally.

Transition State Characterization and Energy Profile Mapping

To understand the mechanism of a chemical reaction involving this compound, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of the transition state. researchgate.net The characterization of a transition state involves confirming that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition state have been identified, an energy profile for the reaction can be mapped out. nih.gov This profile illustrates the change in energy as the reaction progresses from reactants to products, passing through the transition state. The height of the energy barrier, known as the activation energy, can be determined from this profile and is a key factor in determining the reaction rate.

Prediction of Reaction Selectivity and Pathway Preferences

The prediction of how and where a molecule will react is a cornerstone of computational chemistry. For this compound, theoretical calculations can be employed to forecast the selectivity of various chemical transformations and to map out the most energetically favorable reaction pathways.

Computational studies on quinoline derivatives often utilize methods like Density Functional Theory (DFT) to explore potential reaction mechanisms. These studies can determine the activation energies for different reaction sites on the this compound molecule, thereby predicting regioselectivity and stereoselectivity. For instance, in electrophilic aromatic substitution reactions, calculations can identify which position on the quinoline ring is most susceptible to attack by an electrophile. The electron-donating nature of the hydroxyl (-OH) and methyl (-CH₃) groups, combined with the electron-withdrawing effect of the nitrogen atom in the quinoline ring, creates a nuanced reactivity profile that can be precisely modeled.

Furthermore, computational models can elucidate the entire reaction coordinate, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, helping to explain experimentally observed product distributions or to predict the outcome of novel reactions. While specific studies on the reaction selectivity of this compound are not extensively documented in publicly available literature, the established computational methodologies for quinoline derivatives provide a robust framework for such investigations.

Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships (SRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties and reactivity, respectively.

Development of Predictive Models based on Chemical Structure

The development of predictive QSPR models for this compound would involve calculating a variety of molecular descriptors that encode its structural features. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Descriptor CategoryExamples for this compound
Constitutional Molecular Weight, Count of atoms (C, H, N, O), Count of rings
Topological Wiener index, Randić index, Kier & Hall connectivity indices
Geometrical Molecular surface area, Molecular volume, Principal moments of inertia
Quantum-Chemical Dipole moment, HOMO/LUMO energies, Mulliken atomic charges

Once calculated, these descriptors can be used to build mathematical models, often using multiple linear regression (MLR) or machine learning algorithms, to predict properties such as boiling point, solubility, and partition coefficient. While specific QSPR models for this compound are not readily found, the general principles of QSPR are widely applied to quinoline derivatives for the prediction of various properties.

Spectroscopic Structure-Activity Relationship (S-SAR) Analysis

Spectroscopic Structure-Activity Relationship (S-SAR) is a specialized area of QSAR that uses spectroscopic data (e.g., from NMR, IR, or UV-Vis spectroscopy) as descriptors to predict biological activity or other properties. For this compound, an S-SAR study would involve acquiring its spectra under various conditions and correlating specific spectral features (e.g., chemical shifts, vibrational frequencies, absorption maxima) with a property of interest. This approach can be particularly useful as spectroscopic data provide a direct experimental measure of the molecule's electronic and structural environment.

Correlation of Structural Features with Chemical Reactivity and Physicochemical Properties

Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system governs its fundamental reactivity, making it susceptible to both electrophilic and nucleophilic attack under different conditions.

Methyl Groups: The electron-donating methyl groups at the 2- and 4-positions increase the electron density of the quinoline ring, potentially activating it towards certain reactions and influencing its basicity.

Hydroxyl Group: The phenolic hydroxyl group at the 6-position is a key functional group. It is acidic and can be deprotonated. It also strongly activates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Computational chemistry allows for the quantification of these effects through the calculation of various electronic and energetic descriptors, providing a direct correlation between these structural elements and the molecule's behavior.

Theoretical Interpretation of Spectroscopic Data and Band Assignments

Computational methods are invaluable for the interpretation of experimental spectra, allowing for the assignment of specific spectral features to the corresponding molecular motions or electronic transitions.

For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed.

Theoretical Vibrational and NMR Data:

Spectroscopic TechniqueCalculated ParameterCorresponding Molecular Feature
Infrared (IR) Vibrational Frequencies (cm⁻¹)Stretching and bending of C-H, O-H, C=C, C=N bonds
¹H NMR Chemical Shifts (ppm)Protons on the aromatic rings, methyl groups, and hydroxyl group
¹³C NMR Chemical Shifts (ppm)Carbon atoms of the quinoline core and methyl groups

DFT calculations can predict the vibrational frequencies of this compound. By visualizing the calculated vibrational modes, each peak in the experimental IR spectrum can be assigned to a specific molecular motion, such as the O-H stretch, aromatic C-H stretches, or ring vibrations.

Similarly, theoretical calculations of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can aid in the assignment of peaks in the ¹H and ¹³C NMR spectra. This is particularly useful for complex aromatic systems where spectral overlap can make empirical assignment challenging. The calculated chemical shifts provide a theoretical basis for interpreting the experimental spectrum, confirming the molecular structure and providing insight into the electronic environment of each atom.

Applications of 2,4 Dimethylquinolin 6 Ol and Its Derivatives in Chemical Sciences

Role as Ligands in Coordination Chemistry

The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxyl group in 2,4-Dimethylquinolin-6-ol provide excellent coordination sites for metal ions. This chelating ability allows it and its derivatives to act as effective ligands in the formation of stable metal complexes.

Synthesis and Characterization of Novel Metal Complexes

The synthesis of metal complexes using quinoline-based ligands is a well-established area of research. Generally, these complexes are prepared by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux. For instance, a common method involves adding an ethanolic solution of a metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O) to a hot ethanolic solution of the ligand. The resulting mixture is stirred and heated, leading to the formation of the complex as a precipitate which can then be filtered, washed, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose. Molar conductivity measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature. Spectroscopic methods such as FTIR are used to identify the coordination sites of the ligand with the metal ion, while UV-Vis spectroscopy provides information about the electronic transitions within the complex. Magnetic susceptibility measurements help in determining the geometry of the complexes, which can range from tetrahedral and octahedral to square planar arrangements.

Table 1: General Characterization Techniques for Quinoline-Metal Complexes

Technique Information Obtained Typical Findings
Molar Conductivity Electrolytic natureLow values suggest non-electrolytic complexes.
FTIR Spectroscopy Ligand coordination sitesShifts in vibrational frequencies of C=N and O-H groups confirm coordination.
UV-Vis Spectroscopy Electronic transitionsReveals information about the geometry and electronic structure of the complex.
Magnetic Susceptibility Geometry of the complexHelps to distinguish between geometries like octahedral, tetrahedral, or square planar. kfupm.edu.sa
Elemental Analysis Stoichiometry of the complexConfirms the metal-to-ligand ratio in the synthesized complex.

Catalytic Applications of Quinoline-Metal Complexes in Organic Transformations

Quinoline-metal complexes have emerged as potent catalysts in a variety of organic reactions. Their catalytic activity is influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. These complexes have demonstrated effectiveness in key transformations such as hydrogenation, oxidation, and dehydrogenative coupling reactions. tandfonline.comresearchgate.netingentaconnect.com

For example, cobalt complexes with quinoline-based ligands have been successfully used for the dehydrogenative coupling of amines, leading to the synthesis of other N-heterocycles like quinolines and quinazolinones. tandfonline.com In a different application, cobalt-salen complexes have been employed for the heterogeneous hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines (THQs), which are important building blocks in pharmaceuticals. ingentaconnect.com Furthermore, copper-quinoline complexes have shown significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. researchgate.net The efficiency of these catalytic processes often depends on the stability of the complex and the electronic properties of the ligand. researchgate.net

Table 2: Examples of Catalytic Applications of Quinoline-Metal Complexes

Metal Complex Type of Reaction Substrate Product
Cobalt-TetrazeneDehydrogenative CouplingAminesQuinolines, Quinazolinones tandfonline.com
Cobalt-SalenHeterogeneous HydrogenationQuinolines1,2,3,4-Tetrahydroquinolines ingentaconnect.com
Copper-QuinolineOxidation (Catecholase Activity)Catecholo-Quinone researchgate.net
Ruthenium-basedN-alkylation/N-heterocyclizationAniline (B41778) and AlcoholsN-alkylanilines, Alkylquinolines
Nickel-basedDehydrogenative SynthesisAlcoholsQuinolines, Quinazolines

Building Blocks for Advanced Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. mdpi.comnih.gov this compound, with its reactive hydroxyl and methyl groups, is a valuable building block for the synthesis of a wide range of organic compounds.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The quinoline ring system is a common feature in many polycyclic and heterocyclic structures. The functional groups on this compound can be chemically modified to extend its structure. For instance, the methyl groups can undergo condensation reactions with aldehydes to form larger styryl-type structures. appchemical.com A versatile route to 2,4-distyrylquinolines involves the indium trichloride-catalyzed condensation between 2-methylquinolines and aromatic aldehydes. appchemical.com The initial 2-methylquinoline (B7769805) scaffold can be prepared through methods like the Friedländer annulation. This demonstrates how the basic quinoline structure can be systematically built upon to create more complex and functionally diverse molecules. appchemical.com

Scaffold for the Design of Novel Chemical Entities and Intermediates

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its biological activity. The quinoline ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and pharmaceuticals. nih.govrsc.org

A notable example of the utility of the 2,4-dimethylquinoline (B72138) core is its use in the development of a novel M4 positive allosteric modulator (PAM). Through a process known as "scaffold hopping," researchers identified a 2,4-dimethylquinoline carboxamide core that exhibited the desired M4 PAM activity and possessed good central nervous system penetration without an amino moiety that was present in previous compounds. biointerfaceresearch.com This highlights the value of the 2,4-dimethylquinoline framework in designing new chemical entities with specific therapeutic properties. biointerfaceresearch.com The adaptability of the quinoline scaffold allows for the creation of diverse libraries of compounds for screening and development of new drugs and chemical intermediates.

Applications in Materials Science and Engineering

The unique electronic properties and ability to form stable complexes make quinoline derivatives, including this compound, attractive for applications in materials science. Their utility spans from preventing corrosion to the development of advanced electronic and optical materials.

Quinoline and its derivatives are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. kfupm.edu.satandfonline.comnajah.edu Their inhibitory action is attributed to the presence of high electron density on the quinoline ring and the lone pair of electrons on the nitrogen atom, which facilitate strong adsorption onto the metal surface. kfupm.edu.satandfonline.com This forms a protective film that blocks the active sites for corrosion. The hydroxyl group, as present in this compound, can further enhance this effect. kfupm.edu.sa

In the realm of electronics, quinoline derivatives are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netingentaconnect.comdergipark.org.tr Compounds like 8-hydroxyquinoline (B1678124) and its derivatives are known to form fluorescent complexes (e.g., Tris-(8-hydroxyquinolinato) aluminum, Alq3) that serve as the light-emitting layer in OLED devices. researchgate.net The development of novel quinoline-based emitters is an active area of research aimed at improving the efficiency and color purity of OLEDs for displays and lighting. ingentaconnect.comrsc.orgmdpi.com

Furthermore, quinoline-based ligands are being employed to construct Metal-Organic Frameworks (MOFs). rsc.orgnih.govscispace.comacs.org These are crystalline materials with porous structures built from metal ions linked by organic ligands. A luminescent Zr(IV)-based MOF synthesized with quinoline-2,6-dicarboxylic acid has demonstrated potential for the sensitive detection of specific ions and organic molecules. rsc.org The functional versatility of the quinoline scaffold makes it a valuable component in the design of new functional materials. mdpi.com

Development of Electronic and Optical Materials

The extended π-conjugated system of the quinoline ring is fundamental to its application in electronic and optical materials. Quinoline derivatives are widely recognized for their use in creating organic light-emitting diodes (OLEDs), fluorescent probes, and other smart materials. rsc.org The electron-donating hydroxyl group (-OH) and electron-donating/hyperconjugative methyl groups (-CH₃) on the this compound skeleton can enhance the fluorescence quantum yield and modulate the electronic energy levels of the molecule.

Derivatives of this compound could be engineered to function as:

Organic Light-Emitting Diodes (OLEDs) : By incorporating the this compound moiety into larger conjugated polymer chains or as ligands in organometallic complexes, it is possible to develop materials for OLEDs. The substitution pattern can be tuned to achieve emission across the visible spectrum.

Fluorescent Dyes : The inherent fluorescence of the quinoline core can be enhanced and fine-tuned. For instance, the addition of a dimethylamino group to a quinoline structure has been shown to induce strong fluorescence, creating a valuable tool for cell imaging and tracking of bioactive molecules. nih.gov

Nonlinear Optical (NLO) Materials : The push-pull electronic nature, established by the electron-donating hydroxyl and methyl groups and the electron-accepting quinoline nitrogen, is a key feature for second-order NLO materials. These materials have potential applications in telecommunications and optical computing.

Below is a table summarizing the potential optical properties of materials derived from this compound based on data from analogous quinoline systems.

PropertyPotential Value/CharacteristicSolvent Dependency
Absorption Max (λₘₐₓ) ~350-450 nmExhibits solvatochromism; red-shifted in more polar solvents like DMSO and DMF. researchgate.net
Emission Max (λₑₘ) ~450-550 nmEmission wavelength can be tuned by solvent polarity and pH. nih.gov
Quantum Yield (ϕf) Moderate to HighCan be significantly enhanced in supramolecular complexes or upon binding to analytes. nih.gov
Nonlinear Optical (NLO) Response Potential for significant second-order effectsDependent on molecular orientation in solid-state or polymeric matrices.

Functional Materials Based on Quinoline Derivatives

Functional materials are designed to possess specific properties that can be controlled by external stimuli. Quinoline derivatives are excellent candidates for creating such materials due to their responsive electronic structure and ability to coordinate with metal ions. rsc.org

Chemosensors : The hydroxyl group and the nitrogen atom of this compound can act as a binding site for metal ions. Upon coordination, changes in the electronic structure can lead to a detectable optical or electrochemical signal, forming the basis of a chemosensor.

pH-Responsive Materials : The pyridine (B92270) nitrogen in the quinoline ring is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic and optical properties of the molecule, allowing for the development of pH-sensitive fluorescent switches or smart coatings. nih.gov

Viscosity-Sensitive Probes : By incorporating rotors (e.g., phenyl groups that can rotate freely) into the this compound structure, materials sensitive to environmental viscosity can be created. In highly viscous media, the intramolecular rotation is restricted, leading to a significant enhancement in fluorescence. rsc.org

Advanced Analytical Chemistry Methodologies

Use as Reagents or Probes in Chemical Detection and Quantification

The development of selective and sensitive analytical reagents is crucial for environmental monitoring, clinical diagnostics, and quality control. The quinoline scaffold is a prominent feature in many fluorescent probes designed for the detection of specific analytes. mdpi.com Derivatives of this compound can be synthesized to create highly specific probes. For example, a pyrroloquinoline-based probe was successfully developed for the selective detection of lysine, demonstrating a low detection limit of 21.89 nM. mdpi.com Similarly, quinazolinone-based probes (a related heterocyclic structure) have been designed to detect Cu²⁺ ions with high sensitivity. researchgate.net

The design strategy often involves linking the quinoline fluorophore to a specific recognition moiety. The interaction between the analyte and the recognition site triggers a change in the fluorescence properties of the quinoline core, such as quenching or enhancement, which can be measured.

The table below outlines potential analytes that could be targeted with probes derived from this compound.

Analyte ClassDetection MechanismPotential Application Areas
Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) Chelation with the hydroxyl group and quinoline nitrogen leading to fluorescence quenching or enhancement. researchgate.netEnvironmental water testing, biological imaging.
Anions (e.g., F⁻, CN⁻) Hydrogen bonding interactions with the hydroxyl group or displacement assays.Industrial process monitoring, toxicology.
Biomolecules (e.g., Amino Acids, Enzymes) Covalent modification or specific non-covalent binding leading to a change in fluorescence. mdpi.comClinical diagnostics, cellular imaging.
pH Protonation/deprotonation of the quinoline nitrogen, altering the intramolecular charge transfer (ICT) character. nih.govMonitoring cellular pH, industrial process control.

Development of Separation and Purification Techniques

The synthesis of this compound and its derivatives inevitably produces byproducts and impurities. Therefore, efficient separation and purification techniques are essential. The physicochemical properties of this compound—its basic nitrogen atom, acidic hydroxyl group, and moderate polarity—allow for the application of several standard and advanced purification methods.

Crystallization : This is a primary technique for purifying solid derivatives. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Acid-Base Extraction : The basicity of the quinoline nitrogen (pKa of the conjugate acid is typically around 5) allows for its separation from neutral or acidic impurities. The compound can be dissolved in an organic solvent and extracted into an aqueous acid solution. After washing the aqueous layer, the pH is raised with a base to precipitate the purified quinoline derivative, which can then be extracted back into an organic solvent. A similar strategy was employed for the purification of isoquinoline. google.com

Chromatography :

Column Chromatography : Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase for separating compounds based on polarity.

High-Performance Liquid Chromatography (HPLC) : For high-purity applications, reversed-phase HPLC is effective, where a nonpolar stationary phase is used with a polar mobile phase.

The following table summarizes the applicability of various purification techniques for this compound.

TechniquePrincipleApplication Notes
Crystallization Differential solubility at varying temperatures.Effective for obtaining high-purity crystalline solids. Solvent choice is crucial.
Acid-Base Extraction Reversible salt formation based on the basicity of the quinoline nitrogen. google.comExcellent for removing non-basic impurities.
Column Chromatography Differential adsorption onto a solid stationary phase based on polarity.Useful for separating reaction mixtures with components of varying polarities.
Distillation Separation based on differences in boiling points.Applicable if the compound is a liquid or a low-melting solid and is thermally stable.

Isotopic Labeling and Deuteration Studies for Mechanistic Investigations

Understanding reaction mechanisms is fundamental to optimizing chemical processes and discovering new transformations. Isotopic labeling is a powerful technique for elucidating reaction pathways, tracking bond formations and breakages, and identifying intermediates. ias.ac.in By replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), chemists can follow the atom's fate throughout a reaction.

For a molecule like this compound, isotopic labeling can be used to:

Probe Reaction Mechanisms : In reactions involving the methyl groups or aromatic protons, deuteration can reveal whether a C-H bond is broken in the rate-determining step through the kinetic isotope effect (KIE).

Elucidate Biosynthetic Pathways : If the quinoline derivative is part of a natural product synthesis, labeling with ¹³C or ¹⁴C can help trace the origin of the carbon skeleton.

Confirm Structural Assignments : Isotopic labeling can aid in the assignment of complex NMR spectra.

Recent studies have demonstrated the use of carbon-isotope exchange to label complex molecules, including quinoline derivatives, which is a versatile method for preparing internal standards for mass spectrometry or for mechanistic studies. acs.orgacs.org For example, a nickel-catalyzed reaction was developed for the exchange of a nitrile's ¹²C atom with a ¹³C atom from a labeled source, a technique applicable to heteroaromatic systems. acs.org

A hypothetical deuteration study on this compound could involve the following steps to investigate an electrophilic aromatic substitution reaction:

StepDescription
1. Synthesis of Labeled Substrate Synthesize this compound with deuterium (B1214612) specifically incorporated at the C5 or C7 position, adjacent to the hydroxyl group. This can be achieved through acid-catalyzed H-D exchange or by using deuterated starting materials in the synthesis.
2. Reaction Subject both the deuterated and non-deuterated (protium) versions of this compound to an electrophilic substitution reaction (e.g., nitration or bromination) under identical conditions.
3. Kinetic Analysis Measure the reaction rates for both the deuterated and non-deuterated substrates. A significant difference in rates (kH/kD > 1) would indicate a primary kinetic isotope effect, confirming that the C-H (or C-D) bond is broken in the rate-determining step.
4. Product Analysis Use mass spectrometry and NMR to confirm the position of the new substituent and to ensure the isotopic label has not scrambled, thereby validating the mechanistic conclusion.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions related to 2,4-Dimethylquinolin-6-ol

Direct research focusing exclusively on this compound is limited in the current scientific literature. However, by examining research on structurally similar compounds, we can infer its likely properties and potential areas of interest. The presence of a hydroxyl group at the 6-position and two methyl groups at the 2- and 4-positions on the quinoline (B57606) ring suggests a molecule with potential for a range of chemical transformations and biological activities.

Research on hydroxyquinolines has established their roles as potent chelating agents, fluorescent markers, and precursors to biologically active molecules. The hydroxyl group can modulate the electronic properties of the quinoline ring system and participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. chemicalbook.comwikipedia.org Methyl groups, on the other hand, can enhance solubility in nonpolar environments and provide steric bulk that can influence receptor binding.

Therefore, it is reasonable to postulate that research on this compound would likely investigate its potential in areas where other functionalized quinolines have shown promise, such as antimicrobial, anticancer, and anti-inflammatory applications. brieflands.com

Identification of Unexplored Avenues in Synthetic Methodologies

While a specific, optimized synthesis for this compound is not readily found in the literature, its synthesis is theoretically achievable through established methods for quinoline ring formation. Several classical synthetic routes could be adapted for its preparation, presenting avenues for methodological exploration and optimization.

Table 1: Plausible Synthetic Routes for this compound

Synthesis MethodStarting MaterialsGeneral DescriptionPotential for Exploration
Combes Synthesis 4-Aminophenol (B1666318) and Acetylacetone (B45752)Condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgOptimization of reaction conditions (catalyst, temperature, solvent) to improve yield and purity.
Doebner-von Miller Reaction 4-Aminophenol, α,β-Unsaturated Carbonyl Compound (from self-condensation of acetone)Reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgInvestigation of different acid catalysts and reaction conditions to control regioselectivity.
Knorr Quinoline Synthesis β-Ketoanilide of 4-aminophenolCyclization of a β-ketoanilide using a strong acid.Synthesis of the precursor β-ketoanilide and subsequent cyclization under various acidic conditions.
Gould-Jacobs Reaction Aniline derivative (from 4-aminophenol) and an alkoxymethylenemalonic esterA series of reactions starting with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgmdpi.comdrugfuture.comWhile more complex, this route offers the potential for introducing additional functional groups.

Unexplored avenues in the synthesis of this compound lie in the development of more efficient, greener, and scalable methods. This could involve the use of microwave-assisted synthesis to reduce reaction times and improve yields, the exploration of novel catalysts, including heterogeneous and biocatalysts, and the development of one-pot multicomponent reactions. nih.gov

Potential for Novel Applications in Pure and Applied Chemistry

The unique combination of a hydroxyl group and two methyl groups on the quinoline scaffold of this compound suggests a range of potential applications that are yet to be explored.

In Pure Chemistry:

Coordination Chemistry: The hydroxyl group, in proximity to the ring nitrogen, could allow this compound to act as a bidentate ligand for various metal ions. The resulting metal complexes could exhibit interesting photophysical properties, catalytic activity, or be used as models for bioinorganic systems. wikipedia.org

Supramolecular Chemistry: The ability of the hydroxyl group to participate in hydrogen bonding could be exploited in the design of self-assembling systems and crystal engineering.

Organic Synthesis: The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters), making this compound a versatile intermediate for the synthesis of more complex quinoline derivatives.

In Applied Chemistry:

Medicinal Chemistry: Based on the known bioactivities of related quinolines, this compound and its derivatives could be investigated as potential therapeutic agents. The dimethyl substitution pattern might influence selectivity and pharmacokinetic properties. Areas of interest could include antibacterial, antifungal, anticancer, and neuroprotective activities. brieflands.com

Materials Science: Quinolines are known to be components of organic light-emitting diodes (OLEDs) and fluorescent sensors. The specific substitution pattern of this compound could lead to novel materials with tailored electronic and photophysical properties. wikipedia.org

Agrochemicals: Some quinoline derivatives have found use as pesticides and herbicides. The biological activity of this compound in this context remains an open area for investigation.

Outlook for Interdisciplinary Research and Collaborative Initiatives

The multifaceted potential of this compound provides a fertile ground for interdisciplinary research and collaboration.

Chemistry and Biology: Synthetic chemists could collaborate with biochemists and pharmacologists to design and synthesize libraries of this compound derivatives and screen them for various biological activities. Computational chemists could perform in silico studies to predict binding affinities and guide the design of more potent compounds. mdpi.com

Chemistry and Materials Science: Organic chemists could partner with materials scientists and physicists to investigate the photophysical properties of this compound and its metal complexes for applications in optoelectronics.

Chemistry and Environmental Science: The potential environmental fate and impact of this compound, if used in agrochemicals or other large-scale applications, would necessitate collaboration with environmental scientists to assess its biodegradability and toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethylquinolin-6-ol derivatives?

  • Methodological Answer : Derivatives are synthesized via functionalization of the quinoline core. For example, 6-amino-2-methylquinolin-4-ol reacts with salicylaldehyde to form Schiff bases (e.g., 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol) under reflux in ethanol. Reactions with phthalic anhydride in dioxane–acetic acid yield isoindole-1,3-dione derivatives, while thiourea derivatives are obtained using phenyl isothiocyanate or ammonium thiocyanate under acidic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H and 13C NMR for confirming substituent positions and hydrogen bonding (e.g., hydroxyl or amino protons).
  • X-ray crystallography (using SHELX software ) to resolve ambiguities in regiochemistry or tautomeric forms.
  • Mass spectrometry for molecular weight validation, particularly for derivatives with complex functional groups (e.g., thiazolidinones or isoindoles) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use personal protective equipment (PPE) to avoid skin/eye contact, as quinoline derivatives often exhibit toxicity.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be optimized?

  • Methodological Answer :

  • Directing groups : The 6-amino group in intermediates directs electrophilic substitution to specific positions. For example, thiourea derivatives facilitate cyclization with bromoacetophenone to form thiazole rings at the 6-position .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and reflux conditions enhance reaction efficiency for bulky substituents.

Q. How to resolve contradictions in spectroscopic data for quinoline derivatives?

  • Methodological Answer :

  • Crystallographic validation : Use SHELX-refined X-ray structures to confirm ambiguous NMR assignments (e.g., distinguishing between keto-enol tautomers) .
  • Variable-temperature NMR to observe dynamic effects (e.g., hydrogen bonding or rotational barriers).
  • DFT calculations to predict chemical shifts and compare with experimental data .

Q. What computational strategies predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites susceptible to electrophilic attack.
  • Molecular docking : Screen derivatives against target proteins (e.g., antiviral or anticancer targets) to prioritize synthesis of high-affinity analogs .

Q. How to design derivatives for specific biological activities (e.g., antimicrobial or antiviral)?

  • Methodological Answer :

  • Bioisosteric replacement : Replace hydroxyl groups with thioureas or thiazoles to enhance membrane permeability.
  • Structure-activity relationship (SAR) : Modify substituents at the 2- and 4-positions and assay for activity. For example, bulky aryl groups at the 6-position (e.g., phenylthiazoles) improve antimicrobial potency .

Data Analysis and Experimental Design

Q. How to validate synthetic yields and purity in complex quinoline reactions?

  • Methodological Answer :

  • HPLC-MS for quantifying reaction intermediates and detecting side products.
  • Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/DCM) to isolate polar derivatives.

Q. What strategies mitigate side reactions during heterocyclization (e.g., thiazole formation)?

  • Methodological Answer :

  • Catalytic optimization : Use NaOAc in ethanol to stabilize intermediates and reduce dimerization.
  • Stoichiometric control : Limit excess bromoacetophenone to prevent over-alkylation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylquinolin-6-ol
Reactant of Route 2
2,4-Dimethylquinolin-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.